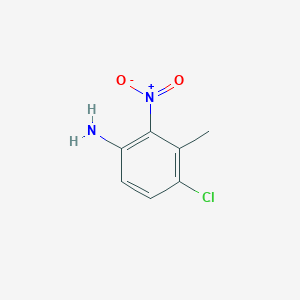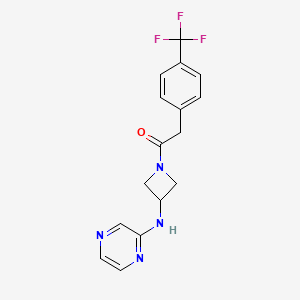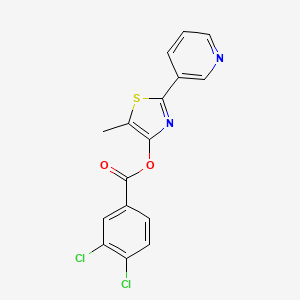
N-(3-fluoro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-fluoro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide" is a part of a broader class of bioactive molecules that have been synthesized and evaluated for various biological activities, including anticancer and antimicrobial properties. These compounds typically feature a core structure that includes a thiazole ring and an acetamide group, which are often modified with different substituents to enhance their biological activity.
Synthesis Analysis
The synthesis of related compounds often involves C-C coupling methodologies, as seen in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides . These methods can include the use of palladium(0) catalysis with aryl boronic pinacol ester/acids. The synthesis process is crucial for the generation of a diverse array of derivatives that can be screened for biological activity.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazole ring and an acetamide moiety. The structure-activity relationships (SAR) are driven by modifications to this core, as demonstrated by the discovery of lead compounds with high in vitro potency against cancer cell lines . Single crystal X-ray diffraction studies, along with NMR and FT-IR spectroscopy, are commonly used to confirm the structures of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various interactions. For instance, the ureido group can engage in hydrogen bonding, which is significant for biological activity such as urease inhibition . The intramolecular π-π stacking and Van der Waals forces also play a role in stabilizing the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents, as well as other electron-withdrawing or electron-donating groups, can significantly affect these properties. Theoretical calculations, such as density functional theory (DFT), are often employed to predict these properties and to understand the electronic characteristics of the molecules .
Case Studies
Several case studies demonstrate the potential of these compounds in biological applications. For example, compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family showed significant tumor growth reduction in vivo in a mouse xenograft model . Additionally, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide displayed significant urease inhibition activity, surpassing the standard used in the study . These case studies highlight the therapeutic potential of these compounds and the importance of further investigation into their mechanisms of action and efficacy in various biological contexts.
Applications De Recherche Scientifique
Biological Effects of Related Compounds
A review on the toxicology of acetamide and its derivatives highlights the commercial importance and biological consequences of exposure to these chemicals, including environmental toxicology advancements (Kennedy, 2001) Consensus Paper.
Chemosensors Development
Research on 4-methyl-2,6-diformylphenol (DFP) derivatives, which share structural similarities with aromatic compounds, outlines their application in developing chemosensors for detecting metal ions and other analytes, demonstrating the potential for compounds with complex aromatic systems in sensor technology (Roy, 2021) Consensus Paper.
Pharmacological Studies on Analogs
A study on flutamide, which involves aromatic rings and amide functionalities similar to the compound , reviews its pharmacodynamic and pharmacokinetic properties, illustrating the application of such compounds in therapeutic use against diseases like prostatic cancer (Brogden & Chrisp, 1991) Consensus Paper.
Environmental Protection and Compound Removal
An investigation into the adsorptive removal of acetaminophen from water provides insights into environmental protection strategies, highlighting the importance of understanding the environmental impact and degradation pathways of pharmacologically active compounds (Igwegbe et al., 2021) Consensus Paper.
Synthesis of Key Intermediates
A practical synthesis method for 2-fluoro-4-bromobiphenyl, a compound with structural elements that might be found in complex acetamides, underscores the significance of synthetic pathways in creating intermediates for further pharmacological development (Qiu et al., 2009) Consensus Paper.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-12-4-3-5-14(8-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-7-6-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSJFRPYYBZPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2515159.png)
![6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2515160.png)
![4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2515162.png)
![1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2515165.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)


![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)